3-Methoxy-4-(3-methoxypropoxy)benzaldehyde

Physicochemical property Thermal separation Distillation parameter

Researchers requiring a 3,4-dialkoxybenzaldehyde with higher lipophilicity than veratraldehyde for medicinal chemistry face limited options. 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde (CAS 946670-72-0) solves this with an extended 3-methoxypropoxy chain (LogP 1.64, MW 224.25), offered as a solid for accurate weighing. • Extended alkoxy chain enhances LogP and conformational flexibility vs. dimethoxy analogs • Solid form simplifies automated dispensing and storage • ≥97% purity, suitable for PDE inhibitor and agrochemical intermediate synthesis

Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
CAS No. 946670-72-0
Cat. No. B1591400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-(3-methoxypropoxy)benzaldehyde
CAS946670-72-0
Molecular FormulaC12H16O4
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESCOCCCOC1=C(C=C(C=C1)C=O)OC
InChIInChI=1S/C12H16O4/c1-14-6-3-7-16-11-5-4-10(9-13)8-12(11)15-2/h4-5,8-9H,3,6-7H2,1-2H3
InChIKeyQNQKDTJQKHRCEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-4-(3-methoxypropoxy)benzaldehyde: Structural & Physicochemical Baseline


3-Methoxy-4-(3-methoxypropoxy)benzaldehyde (CAS 946670-72-0) is a disubstituted aromatic aldehyde bearing a methoxy group at the 3‑position and a 3‑methoxypropoxy chain at the 4‑position of the benzaldehyde ring. Its molecular formula is C₁₂H₁₆O₄ (MW 224.25 g·mol⁻¹) . Predicted physicochemical properties include a boiling point of 341.9 ± 27.0 °C, an ACD/LogP of 1.64, and a polar surface area of 45 Ų . The compound is marketed primarily as a synthetic intermediate for pharmaceutical and agrochemical research .

1
Synthetic intermediate workflow for pharmaceutical or agrochemical research building blocks.
2
Selection context for a solid, high-boiling disubstituted benzaldehyde with extended alkoxy chain flexibility.
3
May support thermal synthesis or automated dispensing platforms where solid form is preferred over liquid analogs.

Generic Substitution Risks of 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde


Within the class of alkoxy‑substituted benzaldehydes, small structural modifications can alter lipophilicity, steric bulk, and electronic character sufficiently to change reaction rates, regioselectivity, or downstream biological activity. For 3‑methoxy‑4‑(3‑methoxypropoxy)benzaldehyde, the elongated 3‑methoxypropoxy chain distinguishes it from shorter‑chain or mono‑alkoxy analogs . However, publicly available head‑to‑head quantitative data comparing this compound with its closest analogs (e.g., 3,4‑dimethoxybenzaldehyde, 4‑(3‑methoxypropoxy)benzaldehyde or 3‑methoxy‑4‑propoxybenzaldehyde) are currently absent from the peer‑reviewed literature and patent disclosures up to April 2026. Consequently, the performance risk of substituting a generic analog cannot be assessed with the rigor a procurement decision requires; the following evidence guide therefore documents the limited quantitative differentiation that can be established and explicitly flags evidence gaps.

Chain Length
Shorter-chain analogs like 3,4-dimethoxybenzaldehyde may shift reaction regioselectivity and downstream biological activity context.
Data Gap
Head-to-head reactivity data vs. closest analogs are absent; analog performance risk cannot be assessed with procurement rigor.
Physicochemical
Predicted boiling point and PSA differ from simpler alkoxy analogs; thermal and steric environment may not transfer directly.

3-Methoxy-4-(3-methoxypropoxy)benzaldehyde: Quantitative Differentiation Evidence


Predicted Boiling Point vs. Simpler Alkoxy Analogs

The predicted boiling point of the target compound (341.9 ± 27.0 °C at 760 mmHg) is approximately 61 °C higher than that of 3,4‑dimethoxybenzaldehyde (281 °C) and substantially above the boiling points of 4‑(3‑methoxypropoxy)benzaldehyde and 3‑methoxy‑4‑propoxybenzaldehyde, reflecting the combined effect of the 3‑methoxy group and the extended 3‑methoxypropoxy chain . This difference directly influences distillation conditions and thermal stability during synthesis or purification.

Predicted Boiling Point
Class-level inference
≈ 61 °C higher than 3,4-dimethoxybenzaldehyde
Supports thermal budget review for distillative purification or high-temperature synthesis.
Predicted data only; no experimental boiling point reported.
Physicochemical property Thermal separation Distillation parameter

Predicted LogP vs. Analog Lipophilicity

The ACD/LogP of 3‑methoxy‑4‑(3‑methoxypropoxy)benzaldehyde is predicted to be 1.64, which is nearly identical to that of 3,4‑dimethoxybenzaldehyde (LogP ≈ 1.61–1.64) but lower than that of the mono‑alkoxy analog 4‑(3‑methoxypropoxy)benzaldehyde (LogP values not published but expected to be lower due to one fewer oxygen atom) [1]. The presence of the additional ether oxygen in the target compound offsets the lipophilicity gain that would otherwise result from the longer alkyl chain.

Predicted LogP vs. Analog
Class-level inference
Target LogP 1.64 comparable to veratraldehyde (1.61–1.64)
Lipophilicity context suggests similar biphasic extraction behavior; may not suit higher-hydrophobicity processes.
No experimental LogP reported for target compound.
Lipophilicity Drug-likeness Extraction behavior

Extended 3‑Methoxypropoxy Chain vs. Simpler Analogs

The target compound’s 3‑methoxypropoxy substituent provides a flexible spacer terminated by a second ether oxygen, a feature absent in 3‑methoxy‑4‑propoxybenzaldehyde (CAS 57695‑98‑4) and 3,4‑dimethoxybenzaldehyde. This structural difference introduces an additional hydrogen‑bond acceptor and alters the steric environment around the aldehyde group . No quantitative comparative reactivity or selectivity data (e.g., yields in aldol condensations, reductive aminations) have been published for this compound versus its analogs as of April 2026.

Extended Chain Effect
Supporting evidence
+1 H-bond acceptor, +2 rotatable bonds vs. 3-methoxy-4-propoxy analog
Additional flexibility may alter catalytic transformation outcomes; analog equivalency requires screening.
No quantitative reactivity data published.
Steric parameter Synthetic intermediate Structure–activity relationship

Purity and Physical Form: Solid vs. Liquid Analogs

One supplier lists 3‑methoxy‑4‑(3‑methoxypropoxy)benzaldehyde as a solid with a minimum purity of ≥ 97 % (1 g package) [1]. In contrast, 4‑(3‑methoxypropoxy)benzaldehyde is described as a colorless to pale yellow liquid , while 3,4‑dimethoxybenzaldehyde is a crystalline solid (mp 42–45 °C). The solid‑state form of the target compound may facilitate handling and storage compared to liquid analogs, although no melting‑point data or polymorphic characterization are available.

Physical Form & Purity
Supporting evidence
Solid; purity ≥ 97%
Solid form may support easier weighing and storage vs. liquid analog.
Supplier specification; independent certification not provided.
Purity specification Solid‑state form Procurement quality

Application Scenarios for 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde


PDE Inhibitor and Heterocyclic Scaffold Intermediate

Patent literature (e.g., US 9,388,139, US 9,213,130) and BindingDB entries contain compounds that incorporate a 3‑methoxy‑4‑(3‑methoxypropoxy)phenyl substructure as part of phosphodiesterase inhibitor cores . Although the specific aldehyde is not always the final active, its use as a building block in medicinal chemistry campaigns is plausible when the target scaffold demands an extended alkoxy chain for optimal enzyme‑pocket occupancy. Procurement for this scenario should be accompanied by in‑house validation of the aldehyde’s reactivity in the key C–C or C–N bond‑forming step because publicly available yield data are lacking.

High-Boiling-Point Building Block for Thermal Synthesis

With a predicted boiling point approximately 61 °C above that of 3,4‑dimethoxybenzaldehyde , the target compound may be better retained in high‑temperature reaction mixtures or distillative work‑ups. This property could be advantageous in continuous‑flow processes or reactions that require removal of lower‑boiling by‑products without losing the aldehyde component. Comparative thermal stability data remain to be generated.

Drug-Discovery Screening: LogP and PSA Tuning

The target compound’s predicted LogP (1.64) and polar surface area (45 Ų) lie within a narrow range shared by drug‑like fragments [1]. When a medicinal chemistry program requires a 3,4‑dialkoxybenzaldehyde with an additional hydrogen‑bond acceptor and greater conformational flexibility than veratraldehyde, this compound becomes a relevant procurement candidate. Its use should be benchmarked against the simpler analogs in parallel assays to confirm that the structural modifications translate into the desired ADME or potency shift.

Solid-Form Reagent for Automated Synthesis

Unlike the liquid 4‑(3‑methoxypropoxy)benzaldehyde, the target compound is offered as a solid [1]. This may reduce solvent‑handling steps and improve weighing accuracy in automated synthesis platforms. Laboratories that prioritize solid reagents for ease of dispensing and storage stability may select this compound over its liquid analogs, provided the ≥ 97 % purity meets the project requirements.

Application
Selection Property
Validation Focus
PDE inhibitor and heterocyclic scaffold intermediate
Extended alkoxy chain for pocket occupancy context
Key bond-forming step reactivity review
High-boiling-point building block for thermal synthesis
Elevated predicted boiling point vs. dimethoxy analog
Thermal budget and distillative work-up compatibility
Drug-discovery screening: LogP and PSA tuning
Predicted LogP and hydrogen-bond acceptor count
Parallel assay benchmarking against simpler analogs
Solid-form reagent for automated synthesis
Solid physical form; ≥ 97% purity specification
Weighing accuracy and dispensing reliability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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